molecular formula C12H13NOS B13317193 (2-((Thiophen-2-ylmethyl)amino)phenyl)methanol

(2-((Thiophen-2-ylmethyl)amino)phenyl)methanol

Cat. No.: B13317193
M. Wt: 219.30 g/mol
InChI Key: VYVJKMOUTMKOIE-UHFFFAOYSA-N
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Description

(2-((Thiophen-2-ylmethyl)amino)phenyl)methanol is an organic compound that features a thiophene ring, an amino group, and a phenylmethanol moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Thiophen-2-ylmethyl)amino)phenyl)methanol typically involves the reaction of thiophen-2-ylmethylamine with a suitable benzaldehyde derivative under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts such as palladium on carbon can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

(2-((Thiophen-2-ylmethyl)amino)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-((Thiophen-2-ylmethyl)amino)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and amino group facilitate binding to these targets, leading to modulation of their activity. This compound can inhibit or activate various biochemical pathways depending on its specific interactions .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxaldehyde
  • Thiophene-2-methanol
  • Thiophene-2-amine
  • Phenylmethanol

Uniqueness

(2-((Thiophen-2-ylmethyl)amino)phenyl)methanol is unique due to the presence of both a thiophene ring and a phenylmethanol moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

[2-(thiophen-2-ylmethylamino)phenyl]methanol

InChI

InChI=1S/C12H13NOS/c14-9-10-4-1-2-6-12(10)13-8-11-5-3-7-15-11/h1-7,13-14H,8-9H2

InChI Key

VYVJKMOUTMKOIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)NCC2=CC=CS2

Origin of Product

United States

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